molecular formula C19H19NO4 B027255 Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate CAS No. 615264-52-3

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate

Cat. No.: B027255
CAS No.: 615264-52-3
M. Wt: 325.4 g/mol
InChI Key: ATJBWQGWPYQIAR-FMIVXFBMSA-N
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Description

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Mechanism of Action

Target of Action

The primary targets of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate (MHPAP) are inflammatory cytokines, particularly Interleukin (IL)-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha . These cytokines are signaling molecules involved in the inflammation process and are associated with many human diseases .

Mode of Action

MHPAP interacts with its targets by inhibiting their production. In lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), MHPAP significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha . It also inhibited the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 .

Biochemical Pathways

MHPAP affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . NF-κB p65 is phosphorylated by IκB kinase (IKK), and MHPAP was found to bind to IKK better than an IKK inhibitor . This suggests that MHPAP may inhibit the NF-κB pathway by binding to and inhibiting IKK .

Pharmacokinetics

MHPAP is a phenolic amide ester and is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells . .

Result of Action

The inhibition of inflammatory cytokines and the NF-κB pathway by MHPAP can lead to a reduction in inflammation. In LPS-stimulated PBMCs, MHPAP significantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha . This suggests that MHPAP may be used as a potent cell-permeable compound to inhibit inflammatory cytokines in monocyte/macrophage-like cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, methyl acrylate, and phenylalanine.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Amidation: The intermediate compound is then subjected to an amidation reaction with phenylalanine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • Methyl 4’-hydroxy-3’-methoxycinnamate

Uniqueness

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBWQGWPYQIAR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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